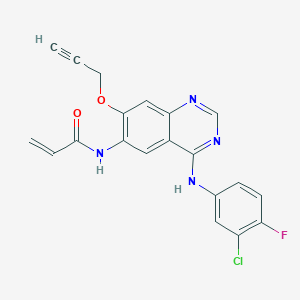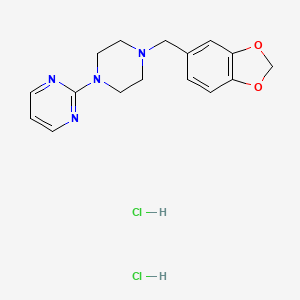
ピリベジル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piribedil dihydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is primarily used in the treatment of Parkinson’s disease and other neurological disorders. The compound acts on dopamine D2 and D3 receptors and also exhibits alpha-2 adrenergic antagonist properties .
科学的研究の応用
Piribedil dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dopamine receptor agonists and their interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Extensively studied for its therapeutic potential in treating Parkinson’s disease, cognitive deficits, and other neurological disorders.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用機序
Target of Action
Piribedil dihydrochloride primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.
Mode of Action
Piribedil dihydrochloride acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to the dopamine D2 and D3 receptors, mimicking the action of dopamine, which is a neurotransmitter that helps regulate movement, mood, and reward. Additionally, Piribedil also blocks alpha2-adrenoreceptors .
Biochemical Pathways
It is known that the drug’s agonistic action on the dopamine d2 and d3 receptors influences the dopaminergic signaling pathways . This can lead to improvements in motor symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine.
Pharmacokinetics
It is known that the drug is used in an extended-release oral formulation . This suggests that the drug is designed for slow and sustained release in the body, which could potentially enhance its bioavailability and therapeutic effect.
Result of Action
The molecular and cellular effects of Piribedil’s action primarily involve the enhancement of dopaminergic signaling due to its agonistic action on the dopamine D2 and D3 receptors . This can lead to improvements in motor control and other dopamine-regulated functions. In the context of Parkinson’s disease, this can result in reduced motor symptoms .
Action Environment
The efficacy and stability of Piribedil dihydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions . Additionally, individual patient factors such as age, overall health status, and the presence of other medical conditions can also influence the drug’s action and efficacy.
生化学分析
Biochemical Properties
Piribedil dihydrochloride acts as a non-ergot partial dopamine D2 and D3 receptor agonist. It also exhibits antagonistic properties towards alpha2-adrenoreceptors. The compound interacts with dopamine receptors, which are G protein-coupled receptors, leading to the activation of intracellular signaling cascades. These interactions result in the modulation of neurotransmitter release and neuronal excitability. Additionally, Piribedil dihydrochloride has minimal effects on serotoninergic, cholinergic, and histaminergic receptors .
Cellular Effects
Piribedil dihydrochloride influences various cellular processes, particularly in neuronal cells. It enhances dopamine signaling, which is crucial for motor control and cognitive functions. The compound has been shown to improve motor symptoms in Parkinson’s disease by increasing dopamine levels in the brain. It also affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a role in regulating gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Piribedil dihydrochloride involves its binding to dopamine D2 and D3 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This results in the modulation of downstream signaling pathways, including those involved in neurotransmitter release and neuronal excitability. Piribedil dihydrochloride also blocks alpha2-adrenoreceptors, which further contributes to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piribedil dihydrochloride have been observed to change over time. The compound exhibits a half-life ranging from 1.7 to 6.9 hours, indicating its stability and duration of action. Long-term studies have shown that Piribedil dihydrochloride maintains its efficacy in improving motor symptoms in Parkinson’s disease without significant degradation. The compound’s stability may be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
In animal models, the effects of Piribedil dihydrochloride vary with different dosages. Low to moderate doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease. High doses may lead to adverse effects such as hypotension and bradycardia. The therapeutic window for Piribedil dihydrochloride is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .
Metabolic Pathways
Piribedil dihydrochloride undergoes extensive hepatic metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation. The resulting metabolites are excreted via the kidneys. One of the pharmacologically active metabolites is 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine. The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Piribedil dihydrochloride exhibits low oral bioavailability due to extensive first-pass metabolism. Once absorbed, the compound is widely distributed in tissues, with a significant portion binding to plasma proteins. The transport and distribution of Piribedil dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects .
Subcellular Localization
The subcellular localization of Piribedil dihydrochloride is primarily within neuronal cells, where it exerts its effects on dopamine receptors. The compound’s activity is influenced by its ability to cross the blood-brain barrier and reach target receptors in the central nervous system. Post-translational modifications and targeting signals may also play a role in directing Piribedil dihydrochloride to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Piribedil dihydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with pyrimidine derivatives. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The process involves the use of various reagents and solvents to facilitate the reaction and purification steps .
Industrial Production Methods
In industrial settings, the production of piribedil dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of intermediates, followed by their conversion to the final product through a series of chemical reactions. The final product is then purified and formulated into pharmaceutical preparations .
化学反応の分析
Types of Reactions
Piribedil dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of piribedil dihydrochloride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of piribedil dihydrochloride include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of piribedil dihydrochloride depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
類似化合物との比較
Similar Compounds
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A non-ergot dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery
Uniqueness
Piribedil dihydrochloride is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. This combination of properties enhances its therapeutic efficacy and differentiates it from other similar compounds .
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXWEVPOJXPWAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
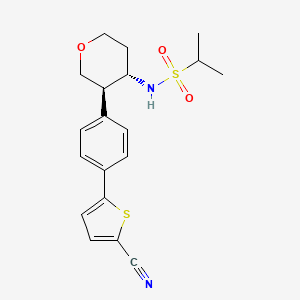
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
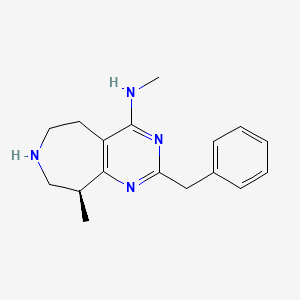
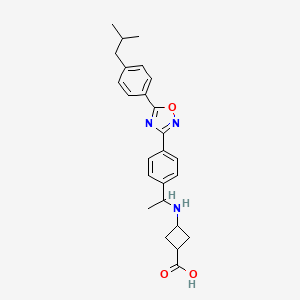
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
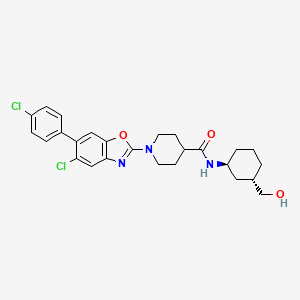
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)

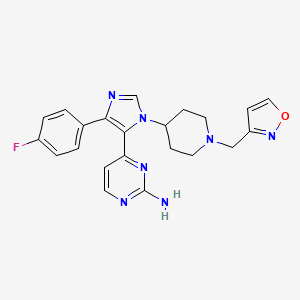
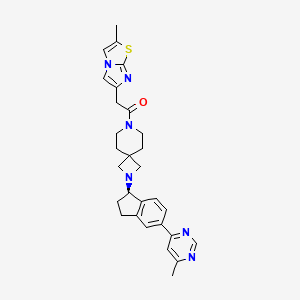
![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)
